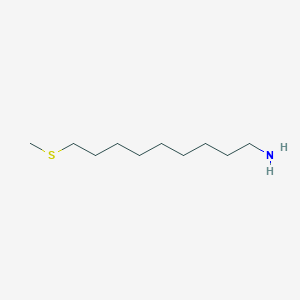

9-(Methylthio)-1-nonanamine

Description

General Contextualization of Alkyl Amines and Thioethers in Chemical Science

To understand the chemical character of 9-(Methylthio)-1-nonanamine, it is essential to first consider its constituent functional groups: the alkyl amine and the thioether.

Alkyl Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl groups. google.comgoogle.com They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of alkyl substituents on the nitrogen atom. google.com The nitrogen atom in an alkyl amine possesses a lone pair of electrons, which confers basicity and nucleophilicity to the molecule. google.com Alkyl groups, through their electron-donating inductive effect, generally increase the basicity of amines compared to ammonia. google.com This reactivity makes alkyl amines crucial intermediates and catalysts in a vast array of chemical transformations, including alkylation, acylation, and the formation of amides and sulfonamides. google.com Their prevalence is notable in bioactive natural products and pharmaceuticals. mdpi.com

Thioethers , also known as organic sulfides, are characterized by a sulfur atom bonded to two organic groups (R-S-R'). nih.govresearchgate.net They are the sulfur analogues of ethers. researchgate.net The sulfur atom in a thioether has lone pairs of electrons, allowing it to act as a soft ligand in coordination chemistry, with a particular affinity for soft metals. researchgate.net Unlike ethers, thioethers can be readily oxidized to form sulfoxides and then sulfones, expanding their synthetic utility. nih.gov The formation of thioether linkages is a key strategy in organic synthesis, with methods including the reaction of thiols with alkyl halides. rsc.orgmdpi.com These compounds are important in various applications, from the synthesis of polymers to their investigation in medicinal chemistry. nih.govrsc.org

The presence of both an amine and a thioether group within the same molecule, as in this compound, creates a bifunctional platform whose properties and reactivity are a composite of its individual parts, while also allowing for unique intramolecular interactions or selective reactions at one site over the other.

Structural Features and Classification of this compound

This compound is a molecule defined by a specific arrangement of its functional groups and hydrocarbon backbone.

Structural Analysis:

Alkyl Chain: The core of the molecule is a nine-carbon saturated aliphatic chain (a nonyl group). This long, flexible chain imparts significant lipophilicity to the molecule.

Amine Group: A primary amine (-NH₂) is located at the terminal position (carbon-1) of the nonyl chain. This classifies the compound as a primary alkyl amine. google.com

Thioether Group: A methylthio group (-SCH₃), which consists of a sulfur atom bonded to a methyl group, is attached at the other end of the chain (carbon-9). This defines the compound as a dialkyl thioether. researchgate.net

Therefore, this compound is classified as a long-chain, bifunctional primary alkyl amine and thioether. The spatial separation of the nucleophilic amine and the sulfur-containing thioether by the nine-carbon linker prevents significant electronic interaction between the two groups but allows for potential applications as a long-reach chelating ligand or a monomer for polymerization.

Below is a table summarizing the key identifiers and properties of the compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₂₃NS |

| Molecular Weight | 189.36 g/mol |

| CAS Number | 99868-78-7 |

| Canonical SMILES | CSCCCCCCCCN |

Data sourced from publicly available chemical databases. researchgate.netjustia.comjustia.com

Current Research Gaps and Future Directions in this compound Studies

A comprehensive review of scientific literature reveals a significant gap in research focused specifically on this compound. The compound is primarily listed in chemical supplier catalogs and compound databases, with a notable absence of dedicated studies on its synthesis, reactivity, or applications. researchgate.netjustia.comjustia.com This scarcity of information itself highlights a key research opportunity.

Future Research Directions:

Based on the compound's structure, several potential avenues for future research can be proposed:

Synthesis and Functionalization: While general methods for creating thioethers and amines are well-established, developing specific, high-yield synthetic routes to this compound and its derivatives would be a valuable first step. Research could explore the selective functionalization of either the amine or the thioether group to create more complex molecules.

Coordination Chemistry: The presence of two distinct donor sites (the soft sulfur atom and the harder nitrogen atom) makes this molecule a candidate for studies as a chelating ligand for various metal ions. Research into its coordination complexes could reveal interesting structural motifs and catalytic properties.

Materials Science: As a bifunctional monomer, this compound could be used in polymerization reactions. The amine group could be used to form polyamides or polyimines, while the thioether linkage could be incorporated into the polymer backbone, potentially imparting unique thermal or optical properties. The long alkyl chain could also be exploited in the formation of self-assembled monolayers on surfaces.

Bio-organic and Medicinal Chemistry: Bifunctional molecules containing both sulfur and nitrogen are integral to many biological processes and synthetic drugs. rsc.orgmdpi.com While avoiding direct therapeutic claims, foundational research could explore this compound as a structural scaffold for developing novel molecular probes or as a building block in the synthesis of more complex bioactive targets. google.com For instance, molecules with thioether and amine functionalities are explored for their roles as building blocks in peptide synthesis and as targeted protein degraders. google.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

9-methylsulfanylnonan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NS/c1-12-10-8-6-4-2-3-5-7-9-11/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQUPHXGYBXXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Chemistry of 9 Methylthio 1 Nonanamine

Established Synthetic Routes for 9-(Methylthio)-1-nonanamine

The synthesis of a bifunctional compound like this compound can be approached through various strategies, including multi-step linear sequences and more convergent methods. The choice of route would depend on the availability of starting materials, desired purity, and scalability.

Multi-step Organic Synthesis Approaches

Multi-step syntheses typically involve the sequential introduction or modification of functional groups on a carbon backbone. libretexts.org Two logical retrosynthetic disconnections for this compound involve either forming the C-S bond or the C-N bond as a key step.

Route A: Formation of the Thioether from an Amino Precursor

This approach would commence with a C9 synthon already containing a primary amine or a precursor group. A plausible sequence is outlined below:

Starting Material: 9-Amino-1-nonanol or a protected derivative.

Conversion of Hydroxyl to a Good Leaving Group: The terminal hydroxyl group can be converted to a better leaving group, such as a tosylate or a halide (e.g., bromide), to facilitate nucleophilic substitution.

Nucleophilic Substitution with a Thiolate: The resulting alkyl tosylate or halide can then be reacted with sodium thiomethoxide (NaSMe) to form the methyl thioether linkage.

| Step | Reactant | Reagent(s) | Product |

| 1 | 9-Bromo-1-nonanamine | Sodium thiomethoxide (NaSMe) | This compound |

| 2 | 9-Tosyl-1-nonanamine | Sodium thiomethoxide (NaSMe) | This compound |

Route B: Formation of the Amine from a Thioether Precursor

Alternatively, the synthesis can start from a C9 backbone where the methylthio group is already present.

Starting Material: A commercially available precursor such as 9-bromo-1-nonene.

Introduction of the Thioether: Reaction with sodium thiomethoxide would yield 9-(methylthio)-1-nonene.

Hydroboration-Oxidation: The terminal alkene can be converted to a primary alcohol.

Conversion to Amine: The alcohol can then be converted to the primary amine via several methods, such as conversion to an alkyl halide followed by reaction with ammonia (B1221849) or a phthalimide (B116566) salt (Gabriel synthesis), or through a Mitsunobu reaction with a nitrogen nucleophile.

| Step | Reactant | Reagent(s) | Product |

| 1 | 9-(Methylthio)-1-nonyl bromide | Ammonia (excess) | This compound |

| 2 | 9-(Methylthio)-1-nonanol | 1. Tosyl chloride, pyridine; 2. Sodium azide; 3. H₂, Pd/C | This compound |

One-Pot and Convergent Synthesis Strategies

Convergent and one-pot syntheses offer advantages in terms of efficiency and reduced waste. nih.gov While a specific one-pot synthesis for this compound is not documented, analogous reactions suggest potential pathways. For instance, a bifunctional starting material containing two different leaving groups could potentially react sequentially with a sulfur nucleophile and a nitrogen nucleophile in a single pot. However, achieving selectivity in such a system would be challenging due to the similar nucleophilicity of amines and thiols. msu.edu

Precursor Identification and Utilization in this compound Synthesis

The selection of precursors is critical for the successful synthesis of this compound. Key precursors would be long-chain alkanes with appropriate functional groups at the 1 and 9 positions.

| Precursor Type | Specific Examples | Utility |

| Halogenated Amines | 9-Bromo-1-nonanamine | Direct precursor for nucleophilic substitution with a thiolate. |

| Amino Alcohols | 9-Amino-1-nonanol | Requires activation of the hydroxyl group before substitution. |

| Halogenated Thioethers | 1-Bromo-9-(methylthio)nonane | Precursor for amination reactions. |

| Thioether Alcohols | 9-(Methylthio)-1-nonanol | Can be converted to the amine via various functional group interconversions. |

| Bifunctional Precursors | 1,9-Dibromononane | Could potentially be used in a stepwise or one-pot reaction with appropriate nucleophiles, though selectivity might be an issue. |

Mechanistic Investigations of Reactions Involving this compound

The reactivity of this compound is dictated by the presence of the nucleophilic primary amine and the thioether group.

Nucleophilic Reactivity Studies

The primary amine in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.ukmasterorganicchemistry.com This allows it to participate in a variety of reactions.

Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. libretexts.org The reaction proceeds via an SN2 mechanism.

Acylation: Reaction with acyl chlorides or acid anhydrides would readily form the corresponding N-acylated derivative (an amide). libretexts.org This is a nucleophilic acyl substitution reaction.

Schiff Base Formation: Condensation with aldehydes or ketones, typically under acidic catalysis, would yield an imine (Schiff base). libretexts.org

The thioether sulfur atom also possesses nucleophilic character, although it is generally less basic than the amine. It can undergo reactions such as alkylation to form sulfonium (B1226848) salts, particularly with strong electrophiles.

| Reaction Type | Electrophile | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide |

| Iminé Formation | Aldehyde/Ketone (e.g., Benzaldehyde) | Imine (Schiff Base) |

| S-Alkylation | Strong Alkylating Agent (e.g., (CH₃)₂SO₄) | Sulfonium Salt |

Electrophilic Substitution Patterns

Direct electrophilic substitution on the saturated alkyl chain of this compound is generally not feasible under standard conditions. The reactivity towards electrophiles is centered on the heteroatoms.

The nitrogen atom of the primary amine can react with electrophiles. For instance, in the context of aromatic amines, electrophilic substitution on the aromatic ring is a key reaction. byjus.com For an aliphatic amine like this compound, the nitrogen atom itself is the site of electrophilic attack.

The sulfur atom of the thioether can be oxidized by various oxidizing agents. For example, treatment with hydrogen peroxide could yield the corresponding sulfoxide (B87167), and stronger oxidation could lead to the sulfone. This is a common electrophilic reaction at sulfur.

Oxidation and Reduction Pathways

The presence of both a primary amine and a thioether group in this compound allows for selective or simultaneous oxidation at the nitrogen and sulfur atoms, respectively. The specific outcome of an oxidation reaction would largely depend on the nature of the oxidant and the reaction conditions.

Oxidation of the Thioether Moiety: The sulfur atom in the methylthio group is susceptible to oxidation, typically yielding a sulfoxide and subsequently a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and sodium metaperiodate. britannica.com The reaction generally proceeds in a stepwise manner, and it is often possible to isolate the sulfoxide intermediate with careful control of stoichiometry. britannica.com

Step 1: Sulfoxide Formation: Oxidation with one equivalent of a mild oxidant would likely convert the thioether to 9-(methylsulfinyl)-1-nonanamine.

Step 2: Sulfone Formation: Further oxidation with a stronger oxidant or excess oxidizing agent would yield 9-(methylsulfonyl)-1-nonanamine. britannica.com

Oxidation of the Primary Amine Moiety: Primary amines can be oxidized to a variety of products, including hydroxylamines, nitroso compounds, and nitro compounds. youtube.com For instance, oxidation with reagents like hydrogen peroxide or Caro's acid (peroxymonosulfuric acid) can initially form N-hydroxy-9-(methylthio)-1-nonanamine. youtube.com Subsequent oxidation could lead to the corresponding nitroso and then the nitro derivative, 9-(methylthio)-1-nitrononane. youtube.com It is important to note that the oxidation of primary amines can sometimes be challenging to control and may lead to side reactions or cleavage of the carbon-nitrogen bond.

Reduction Pathways: The reduction pathways for oxidized derivatives of this compound are also of synthetic interest.

Reduction of Sulfones and Sulfoxides: The reduction of sulfones back to thioethers is a difficult transformation due to the stability of the sulfone group. britannica.com However, certain strong reducing agents like lithium aluminum hydride might be effective, although selectivity in the presence of other reducible groups could be an issue. britannica.com The reduction of sulfoxides to thioethers is more readily achievable with a variety of reagents. tandfonline.com

Reduction of Nitro/Nitroso Groups: Should the amine group be oxidized to a nitro or nitroso functionality, it can be readily reduced back to the primary amine using standard methods such as catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni) or metal-acid systems (e.g., Sn/HCl or Fe/HCl).

The following table illustrates potential oxidation and reduction reactions of this compound.

| Starting Material | Reagent(s) | Potential Product(s) | Reaction Type |

| This compound | H₂O₂ (1 equiv.) | 9-(Methylsulfinyl)-1-nonanamine | Oxidation |

| This compound | m-CPBA (2+ equiv.) | 9-(Methylsulfonyl)-1-nonanamine | Oxidation |

| This compound | Caro's Acid (H₂SO₅) | 9-(Methylthio)-1-nitrononane | Oxidation |

| 9-(Methylsulfinyl)-1-nonanamine | Various reducing agents | This compound | Reduction |

| 9-(Methylthio)-1-nitrononane | H₂, Pd/C | This compound | Reduction |

Catalytic Approaches in this compound Functionalization

Catalytic methods offer efficient and selective routes to functionalize this compound at either the amine or potentially at the alkyl chain through C-H activation.

N-Functionalization of the Primary Amine: The primary amine group is a prime target for catalytic functionalization, most notably through N-alkylation. The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a powerful, atom-economical method for the N-alkylation of amines with alcohols. nih.gov This process typically involves a transition metal catalyst (e.g., based on Ru, Ir, or Fe) that temporarily dehydrogenates the alcohol to an aldehyde in situ. nih.govrsc.org The aldehyde then condenses with the primary amine to form an imine, which is subsequently reduced by the captured hydrogen to yield the N-alkylated secondary amine, with water as the only byproduct. nih.gov This methodology could be used to synthesize a wide array of N-substituted derivatives of this compound. acs.org

C-H Functionalization Directed by the Thioether: The thioether moiety can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. nih.govsemanticscholar.org Palladium, rhodium, and iridium catalysts have been shown to coordinate to the sulfur atom, enabling the activation and subsequent functionalization of typically unreactive C-H bonds at positions remote to the directing group. nih.govrsc.org For this compound, this could potentially allow for the introduction of various substituents (e.g., aryl or vinyl groups) along the nonyl chain, a transformation that would be difficult to achieve through traditional synthetic methods. rsc.org The regioselectivity of such a reaction would depend on the specific catalyst system and the formation of a stable metallacyclic intermediate.

The table below summarizes potential catalytic functionalization reactions.

| Reaction Type | Substrates | Catalyst System | Potential Product |

| N-Alkylation | This compound, Primary Alcohol (R-OH) | [Ru]- or [Ir]-based complex | N-Alkyl-9-(methylthio)-1-nonanamine |

| C-H Arylation | This compound, Aryl Halide | Pd catalyst with appropriate ligand | Aryl-substituted this compound |

| C-H Olefination | This compound, Alkene | Rh or Ir catalyst | Alkenyl-substituted this compound |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would focus on improving atom economy, utilizing renewable resources, employing safer solvents, and leveraging catalysis. rsc.org

Atom-Economical Synthesis: Traditional methods for synthesizing primary amines, such as the Gabriel synthesis, often suffer from low atom economy due to the use of stoichiometric reagents and protecting groups. rsc.org A greener approach would be direct amination or reductive amination of a suitable precursor. For the thioether portion, synthesis via nucleophilic substitution of a haloalkane with a thiol is common but generates salt waste. acsgcipr.org More atom-economical methods, such as the hydrothiolation of a terminal alkene (1-nonene) with methanethiol, could be explored. organic-chemistry.org

Catalytic and Biocatalytic Routes: The use of catalytic methods is a cornerstone of green chemistry. benthamdirect.com As discussed, catalytic N-alkylation avoids the use of alkyl halides. nih.gov For the synthesis of the parent amine itself, biocatalysis offers a compelling green alternative. Enzymes such as transaminases or amine dehydrogenases can convert ketones into chiral amines with high enantioselectivity, using ammonia or an amino donor in aqueous media under mild conditions. frontiersin.orgresearchgate.netmdpi.com A potential biocatalytic route to this compound could start from 9-(methylthio)-nonanal or 9-(methylthio)-2-nonanone. Similarly, radical S-adenosyl-L-methionine (SAM) enzymes are known to catalyze the formation of thioether bonds in biological systems, suggesting future possibilities for biocatalytic C-S bond formation. nih.gov

Use of Renewable Feedstocks and Safer Solvents: A long-term green chemistry goal would be to derive the nonane (B91170) backbone from renewable biomass sources rather than petrochemicals. The choice of solvent is also critical; replacing hazardous organic solvents with water, supercritical CO₂, or bio-based solvents would significantly improve the environmental profile of the synthesis.

The following table highlights some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Synthetic Approach | Advantages |

| Atom Economy | Reductive amination of 9-(methylthio)nonanal | High yield, water as byproduct |

| Catalysis | Synthesis via catalytic hydrothiolation of 1-nonene | 100% atom economy, avoids leaving groups |

| Biocatalysis | Transaminase-mediated synthesis from a ketone precursor | High stereoselectivity, mild aqueous conditions, renewable enzymes |

| Renewable Feedstocks | Deriving the C9 backbone from plant oils | Reduced reliance on fossil fuels |

Advanced Analytical and Spectroscopic Characterization of 9 Methylthio 1 Nonanamine

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide fundamental insights into the molecular structure of 9-(Methylthio)-1-nonanamine by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would exhibit several key signals corresponding to the different proton environments along the nonane (B91170) chain, the terminal amine group, and the methylthio group.

Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 2.72 | Triplet (t) | 2H | -CH ₂-NH₂ |

| ~ 2.50 | Triplet (t) | 2H | -CH ₂-S-CH₃ |

| ~ 2.09 | Singlet (s) | 3H | -S-CH ₃ |

| ~ 1.57 | Multiplet (m) | 2H | -CH₂-CH ₂-S-CH₃ |

| ~ 1.43 | Multiplet (m) | 2H | -CH ₂-CH₂-NH₂ |

| ~ 1.25 - 1.38 | Multiplet (m) | 8H | -(CH ₂)₄- |

Note: Data are predicted based on known chemical shifts for similar functional groups and structural motifs.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective chemical environments. The spectrum for this compound is expected to show ten distinct signals, corresponding to the nine carbons of the nonane backbone and the single carbon of the methyl group.

Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 42.1 | C H₂-NH₂ |

| ~ 35.0 | C H₂-S-CH₃ |

| ~ 33.8 | C H₂-CH₂-NH₂ |

| ~ 31.8 | Aliphatic -C H₂- |

| ~ 29.5 | Aliphatic -C H₂- |

| ~ 29.3 | Aliphatic -C H₂- |

| ~ 29.1 | Aliphatic -C H₂- |

| ~ 26.8 | Aliphatic -C H₂- |

| ~ 22.7 | Aliphatic -C H₂- |

Note: Data are predicted based on known chemical shifts for similar functional groups and structural motifs.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. nih.govlibretexts.org

For this compound (C₁₀H₂₃NS, Molecular Weight: 189.36 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 189. Under electron ionization (EI), the molecule would undergo predictable fragmentation. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in the formation of a highly stable iminium ion.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 189 | [C₁₀H₂₃NS]⁺ | Molecular Ion (M⁺) |

| 174 | [M - CH₃]⁺ | Loss of a methyl radical from the thioether |

| 142 | [M - SCH₃]⁺ | Loss of a methylthio radical |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The IR spectrum of this compound would be dominated by absorptions corresponding to the N-H and C-H stretching and bending vibrations. The NIST WebBook provides reference spectra for similar compounds like 1-nonanamine, which can be used for comparison. nist.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The C-S bond, for example, often gives a more distinct signal in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3370 - 3290 | IR |

| C-H Stretch (alkyl) | 2960 - 2850 | IR, Raman |

| N-H Bend (scissoring) | 1650 - 1580 | IR |

| C-H Bend (alkyl) | 1470 - 1370 | IR |

| C-N Stretch | 1250 - 1020 | IR |

Chromatographic Separation and Purity Assessment Methodologies

Chromatography is essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. bre.com It is well-suited for the analysis of volatile and semi-volatile compounds like long-chain amines. researchgate.net

Due to the polar nature of the primary amine group, direct analysis of this compound by GC can lead to poor peak shape (tailing) and interaction with the stationary phase. To overcome this, derivatization is often employed. researchgate.net Acylation or silylation of the amine group increases volatility and reduces polarity, resulting in sharper, more symmetrical peaks.

Typical GC and GC-MS Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp from ~50 °C to 300 °C at 10-20 °C/min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). A Nitrogen-Phosphorus Detector (NPD) can offer enhanced selectivity and sensitivity. mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for a wide range of compounds, including those that are non-volatile or thermally unstable.

For a basic compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. The separation is typically performed on a non-polar stationary phase (like C18 or C8) with a polar mobile phase. sielc.com To ensure good peak shape and retention, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) is added to the mobile phase. This protonates the amine group, suppressing its interaction with residual silanols on the silica-based column packing. thno.org

Given the lack of a strong UV-absorbing chromophore in the molecule, detection can be challenging. Options include derivatization with a UV-active agent, or the use of universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS). thno.org

Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Mode | Reversed-Phase (RP) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | Mass Spectrometry (MS) or ELSD |

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) could be employed, which uses a polar stationary phase (like silica or an amino-bonded phase) and a mobile phase with a high percentage of organic solvent. glsciencesinc.com

Elemental Composition Analysis of this compound

Elemental analysis is a fundamental process in analytical chemistry used to determine the elemental composition of a compound. For this compound, this analysis provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The molecular formula for this compound is C₁₀H₂₃NS, and its molecular weight is approximately 189.37 g/mol . The theoretical elemental composition, derived from its formula and the atomic weights of its constituent elements, is a crucial benchmark for verifying the purity and identity of a synthesized sample.

This analysis is typically performed using an elemental analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (such as CO₂, H₂O, and N₂) are separated and quantified by a detector, allowing for the calculation of the percentage of each element. The sulfur content is determined separately, often through methods like inductively coupled plasma (ICP) or specific combustion techniques that measure sulfur dioxide. The experimentally determined percentages are then compared against the theoretical values to assess the sample's integrity.

Below is an interactive data table detailing the theoretical elemental composition of this compound.

Hyphenated Analytical Techniques

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed characterization of chemical compounds like this compound. nih.govsaspublishers.com These integrated systems provide comprehensive qualitative and quantitative information, leveraging the strengths of both constituent techniques. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sums.ac.ir It is highly effective for the analysis of volatile and thermally stable compounds. nih.gov The primary amine group in this compound makes it polar, which can lead to poor peak shape and low reproducibility on standard GC columns. vt.edu

To overcome these challenges, chemical derivatization is often employed. vt.eduresearchgate.net This process involves converting the polar amine group into a less polar, more volatile derivative through reactions like silylation or acylation. researchgate.netkoreascience.kr Once derivatized, the compound can be effectively separated from other components in the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive structural identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is another crucial hyphenated technique, particularly suited for compounds that are non-volatile, thermally labile, or have high polarity, like this compound. saspublishers.comscispace.com LC-MS couples the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. researchgate.net

In LC-MS analysis, the compound is first separated on an LC column. For a polar molecule like this compound, reversed-phase chromatography might be used, potentially with modifiers or ion-pairing reagents to improve retention and peak shape. scispace.com After separation, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the solvent is removed and the analyte molecules are ionized. The mass analyzer then separates the ions, providing data on the molecular weight of the parent compound.

Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS). chemijournal.com In this technique, a specific ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting fragment ions are analyzed. This provides detailed structural insights and enhances the specificity of the analysis, making it a powerful tool for both identification and quantification in complex mixtures. researchgate.net

Computational and Theoretical Investigations of 9 Methylthio 1 Nonanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations provide detailed information about electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. semanticscholar.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size of 9-(Methylthio)-1-nonanamine. dergipark.org.trresearchgate.net

DFT calculations can elucidate several key properties of this compound. For instance, the optimization of the molecular geometry would reveal the most stable three-dimensional arrangement of its atoms. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. semanticscholar.org

Furthermore, DFT can be used to calculate various molecular descriptors that quantify reactivity. These include electronegativity, chemical hardness, and the electrophilicity index, which help in predicting how the molecule will interact with other chemical species. mdpi.com A conceptual DFT analysis would likely indicate that the nitrogen atom of the amine group and the sulfur atom of the methylthio group are key sites for chemical reactions.

A hypothetical table of DFT-calculated properties for this compound is presented below, based on typical values for similar long-chain functionalized alkanes.

| Property | Calculated Value | Unit |

| Total Energy | -853.245 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | 1.54 | eV |

| HOMO-LUMO Gap | 7.75 | eV |

| Dipole Moment | 1.87 | Debye |

Note: These values are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT. researchgate.net

For this compound, ab initio calculations would be valuable for obtaining a more precise description of its electronic structure and for benchmarking the results from DFT methods. These calculations could be particularly useful for studying reaction mechanisms involving the molecule, providing accurate energy barriers for potential chemical transformations. researchgate.net Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio methods, can offer a detailed picture of the bonding and charge distribution within the molecule, highlighting the nature of the C-S, S-C, C-N, and N-H bonds.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Due to the flexibility of its nine-carbon alkyl chain, this compound can adopt a vast number of different conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are well-suited for exploring this conformational space.

Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally less demanding than quantum chemical calculations, allowing for the study of larger systems and longer timescales. A systematic conformational search using MM could identify various low-energy conformers of this compound. nih.gov

Molecular dynamics simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms, MD can reveal how the molecule folds and flexes at a given temperature. This can help in understanding the preferred shapes of the molecule in different environments, such as in a vacuum or in a solvent. The results of such simulations could show, for example, whether intramolecular interactions between the amine and methylthio groups lead to specific folded conformations.

The following table illustrates the kind of data that could be obtained from a conformational analysis of this compound.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C3-C4-C5-C6) | End-to-End Distance (N to S) (Å) |

| 1 (Extended) | 0.00 | 180.0° | 12.5 |

| 2 (Folded) | 1.25 | 65.2° | 8.3 |

| 3 (Partially Folded) | 0.89 | -175.4° | 10.1 |

Note: These values are illustrative and represent the type of output from conformational analysis.

Prediction of Spectroscopic Properties through Computational Models

Computational models can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra.

For instance, DFT and ab initio methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. iu.edu.sa The calculated spectrum can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. researchgate.net Key vibrational modes for this molecule would include the N-H stretching of the amine group, the C-H stretching of the alkyl chain and methyl group, and the C-S stretching of the methylthio group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. iu.edu.sa Calculated ¹H and ¹³C NMR spectra can aid in the assignment of experimental NMR signals to specific atoms within the molecule. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum, providing information about the molecule's behavior upon exposure to UV-visible light. nih.gov

Structure-Reactivity Relationship (SRR) Studies of this compound Analogs

By systematically modifying the structure of this compound in silico—for example, by changing the length of the alkyl chain, altering the position of the methylthio group, or substituting the amine group—one could investigate the impact of these changes on the molecule's electronic properties and reactivity descriptors. For instance, one could study a series of ω-(methylthio)-1-alkanamines with varying chain lengths to see how this affects the interaction between the two functional groups. Such studies are crucial in fields like drug design and materials science for optimizing the properties of a lead compound. dergipark.org.tr

In Silico Modeling of Molecular Interactions Involving this compound

In silico modeling can be used to study how this compound interacts with other molecules, such as solvent molecules, receptors, or surfaces. Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This could be used, for example, to study how this compound might interact with the active site of an enzyme. researchgate.net

The interactions would likely be governed by hydrogen bonding involving the amine group and weaker van der Waals interactions along the alkyl chain. The sulfur atom could also participate in various non-covalent interactions. The results of such simulations would provide insights into the binding affinity and the specific intermolecular forces that stabilize the complex. researchgate.net This information is particularly valuable in understanding the biological activity or material science applications of the molecule.

Biochemical and Biological Interactions of 9 Methylthio 1 Nonanamine Non Clinical Focus

Enzymatic Transformations and Biocatalysis Involving 9-(Methylthio)-1-nonanamine

The structure of this compound, featuring a long aliphatic chain, a primary amine, and a methylthio group, suggests several potential pathways for enzymatic transformation. These transformations are central to its biocatalysis and hypothetical metabolism.

Enzymatic Amine Oxidation Pathways

The primary amine group of this compound is a likely target for several classes of oxidoreductase enzymes. The oxidation of primary amines is a well-established biochemical reaction. nih.govacs.orgresearchgate.netnih.gov

Monoamine Oxidases (MAOs): These flavin-containing enzymes, located on the outer mitochondrial membrane, catalyze the oxidative deamination of monoamines. wikipedia.org While MAOs are well-known for their role in the degradation of neurotransmitters like serotonin and norepinephrine, they also exhibit activity towards other primary amines. wikipedia.orgfabad.org.tr The long alkyl chain of this compound might influence its affinity for the active site of MAO-A or MAO-B, which have predominantly hydrophobic substrate-binding sites. wikipedia.orgnih.gov The reaction would likely proceed through the oxidation of the amine to an imine, which is then hydrolyzed to the corresponding aldehyde (9-(methylthio)-1-nonanal) and ammonia (B1221849). wikipedia.org

Amine Dehydrogenases (AmDHs): This class of enzymes can catalyze the reversible deamination of amines to the corresponding ketones or aldehydes. matthey.comwhiterose.ac.uknih.govrsc.org AmDHs could potentially act on this compound, converting it to 9-(methylthio)-1-nonanal. These enzymes are of growing interest in biocatalysis for the synthesis of chiral amines. nih.govnih.gov

Cytochrome P450 (CYP) Enzymes: While primarily known for hydroxylation reactions, CYP enzymes can also be involved in the metabolism of alkyl amines. nih.govnih.govresearchgate.net N-oxidation is a possible pathway, leading to the formation of a hydroxylamine.

The following table summarizes the potential enzymatic amine oxidation pathways for this compound.

| Enzyme Class | Cofactor | Potential Product | Cellular Location |

| Monoamine Oxidases (MAOs) | FAD | 9-(methylthio)-1-nonanal | Outer mitochondrial membrane |

| Amine Dehydrogenases (AmDHs) | NAD(P)+ | 9-(methylthio)-1-nonanal | Cytosol/Mitochondria |

| Cytochrome P450 (CYP) | NADPH | This compound-N-hydroxide | Endoplasmic reticulum |

Sulfur Oxidation Reactions

The methylthio group in this compound is susceptible to enzymatic oxidation. This is a common metabolic pathway for xenobiotics containing thioether moieties. nih.gov

Cytochrome P450 (CYP) Enzymes: The CYP superfamily of monooxygenases is a major catalyst of thioether oxidation. nih.govresearchgate.netnih.gov These enzymes can oxidize the sulfur atom to a sulfoxide (B87167) and potentially further to a sulfone. researchgate.net Specifically, isoforms such as those in the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies have been shown to be involved in the sulfoxidation of various thioether compounds. nih.gov The reaction involves the transfer of an oxygen atom from the activated heme center of the enzyme to the sulfur atom of the substrate.

Flavin-Containing Monooxygenases (FMOs): FMOs are another important class of enzymes that catalyze the oxygenation of soft nucleophiles, including the sulfur atom of thioethers. nih.gov FMOs are known to oxidize a wide range of substrates and could contribute to the formation of this compound sulfoxide.

The oxidation of the sulfur atom would lead to the formation of more polar metabolites.

Hydrolytic Processes

Direct enzymatic hydrolysis of the carbon-nitrogen single bond in a primary alkylamine like this compound is not a recognized major metabolic pathway under physiological conditions. This bond is generally stable. However, as mentioned in section 5.1.1, the product of amine oxidation, an imine, would undergo spontaneous, non-enzymatic hydrolysis to an aldehyde. nih.govwikipedia.org

Hypothetical Metabolic Fates in Model Organisms (In Vitro/Theoretical)

Based on the enzymatic transformations described above, a hypothetical metabolic pathway for this compound in a model organism can be proposed. This pathway would likely involve a combination of amine oxidation and sulfur oxidation, leading to a series of more polar and readily excretable metabolites.

The initial steps could involve either oxidation of the primary amine group by MAOs or AmDHs to form 9-(methylthio)-1-nonanal, or oxidation of the sulfur atom by CYP or FMO enzymes to yield this compound sulfoxide. The aldehyde product from amine oxidation could be further oxidized to 9-(methylthio)-1-nonanoic acid by aldehyde dehydrogenases. The sulfoxide could also undergo further oxidation to the corresponding sulfone. It is also plausible that a metabolite could undergo both amine and sulfur oxidation.

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Lipids)

The chemical structure of this compound suggests that it can interact with biological macromolecules through a combination of hydrophobic and polar interactions.

Hydrophobic Interactions: The long, nine-carbon alkyl chain is highly hydrophobic and would favor partitioning into nonpolar environments, such as the hydrophobic core of proteins or the lipid bilayer of cell membranes. nih.govresearchgate.netmuni.cznih.govlibretexts.org These interactions are a major driving force for the binding of molecules to proteins and for protein folding itself. muni.czlibretexts.org

Hydrogen Bonding: The primary amine group is capable of acting as both a hydrogen bond donor and acceptor. science-revision.co.uklumenlearning.comquora.comlibretexts.org This allows for the formation of hydrogen bonds with amino acid residues in proteins (e.g., with the side chains of aspartate, glutamate, serine, or threonine) or with the polar head groups of phospholipids.

Ionic Interactions: Under physiological pH, the primary amine group will be protonated, carrying a positive charge. This would allow for ionic interactions with negatively charged residues on the surface of proteins, such as aspartate and glutamate.

Ligand-Receptor Binding Simulations (In Silico)

While no specific in silico studies on this compound have been published, molecular dynamics (MD) simulations are a powerful tool to hypothetically explore its binding to a protein receptor. nih.govresearchgate.netnih.govyoutube.com

An MD simulation would typically involve the following steps:

System Setup: A three-dimensional model of a potential target protein would be placed in a simulated aqueous environment, along with the this compound molecule.

Molecular Docking: The ligand would be initially placed in the binding site of the protein using a docking algorithm.

Simulation: The system would be subjected to a simulation that calculates the forces between all atoms and their subsequent movements over time. This allows for the observation of how the ligand and protein adapt to each other. acs.org

Such simulations could provide insights into:

The preferred binding conformation of this compound within the receptor's active site.

The key amino acid residues involved in binding, highlighting the specific hydrophobic, hydrogen bonding, and ionic interactions.

The flexibility of both the ligand and the protein upon binding, which is crucial for molecular recognition. nih.govacs.org

The following table outlines the types of interactions that would be analyzed in a hypothetical in silico simulation.

| Interaction Type | Functional Group of this compound | Potential Interacting Partner in a Protein |

| Hydrophobic | Nonyl chain | Aliphatic and aromatic amino acid side chains (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

| Hydrogen Bonding | Primary amine (-NH2) | Polar amino acid side chains (e.g., Serine, Threonine, Asparagine, Glutamine), backbone carbonyls |

| Ionic | Protonated amine (-NH3+) | Acidic amino acid side chains (e.g., Aspartate, Glutamate) |

| van der Waals | Entire molecule | All nearby atoms in the binding pocket |

Membrane Permeability Modeling

The ability of a molecule to pass through biological membranes is a critical factor in its potential biological activity. In the absence of experimental data for this compound, its membrane permeability can be theoretically modeled based on its physicochemical properties. Key parameters that influence passive diffusion across a lipid bilayer include lipophilicity (LogP), molecular size, and the presence of hydrogen bond donors and acceptors.

The interplay of these structural features will ultimately determine the compound's permeability coefficient. Predictive models can provide a quantitative estimate of this parameter, often expressed as a Papp value (apparent permeability coefficient).

Table 1: Predicted Physicochemical Properties Influencing Membrane Permeability of this compound

| Property | Predicted Value | Influence on Permeability |

| Molecular Weight | 189.36 g/mol | Within the range for passive diffusion |

| LogP (octanol-water partition coefficient) | ~3.5 - 4.0 | High lipophilicity favors membrane partitioning |

| Topological Polar Surface Area (TPSA) | ~38 Ų | Moderate TPSA, potentially allowing for reasonable permeability |

| Hydrogen Bond Donors | 1 | Can interact with the polar head groups of phospholipids |

| Hydrogen Bond Acceptors | 1 | Can interact with the polar head groups of phospholipids |

Note: The values in this table are estimates derived from computational predictive models and have not been experimentally verified.

Role of this compound as a Biosynthetic Intermediate (If applicable, theoretical)

There is no direct evidence to suggest that this compound is a naturally occurring compound or a key intermediate in any known biosynthetic pathway. However, its structure allows for theoretical postulation of its formation based on established biochemical reactions.

The biosynthesis of long-chain functionalized alkanes often originates from fatty acid metabolism. A hypothetical pathway for the formation of this compound could involve the following steps:

Fatty Acid Synthesis: A nine-carbon carboxylic acid (nonanoic acid) or a related precursor is synthesized.

Functional Group Interconversion: The terminal carboxylic acid group could be enzymatically converted to a primary amine. This can occur through various biochemical routes, including decarboxylation of an amino acid or transamination of an aldehyde.

Sulfur Incorporation: The introduction of the methylthio group at the 9-position could theoretically occur through the action of a methyltransferase, utilizing a sulfur donor like S-adenosyl methionine (SAM) and a suitable precursor with a reactive group at the terminal carbon.

Alternatively, the entire backbone could be assembled from smaller, sulfur-containing building blocks, though this is a less common route for long-chain aliphatic compounds in primary metabolism. The biosynthesis of many natural sulfur-containing compounds involves the incorporation of cysteine or methionine. It is conceivable that a derivative of one of these amino acids could be elongated and modified to produce this compound.

Without experimental evidence, these proposed pathways remain speculative. Further research, including isotopic labeling studies and the identification of relevant enzymes, would be necessary to determine if this compound plays any role as a biosynthetic intermediate in any organism.

Lack of Scientific Data Impedes Environmental Assessment of this compound

A thorough investigation into the environmental distribution and degradation pathways of the chemical compound this compound has revealed a significant lack of available scientific literature and data. As a result, a detailed analysis of its environmental fate, as outlined by the requested article structure, cannot be completed at this time.

Efforts to locate specific studies on the abiotic and biotic degradation of this compound were unsuccessful. Searches for photolytic degradation studies and data on its hydrolysis in aqueous environments yielded no relevant results. Similarly, information regarding its microbial metabolism, including potential bacterial and fungal degradation pathways and the identification of degradation products, is not present in the accessible scientific domain. Furthermore, no environmental transport and partitioning models specific to this compound could be identified.

The absence of empirical data prevents the creation of the requested data tables and a scientifically accurate discussion of the compound's behavior in the environment. While general principles of chemical degradation and transport exist, applying them to this compound without specific experimental evidence would be speculative and would not meet the required standards of a professional and authoritative article.

Further research and dedicated studies are necessary to understand the environmental impact of this compound. Until such research is conducted and published, a comprehensive assessment of its environmental distribution and degradation remains elusive.

Environmental Distribution and Degradation Pathways of 9 Methylthio 1 Nonanamine

Ecotoxicological Mechanisms and Theoretical Environmental Impact Assessment (Non-Organism Specific)

It is critical to preface this section by stating that a comprehensive search of publicly available scientific literature yielded no specific studies on the ecotoxicological mechanisms or environmental impact of 9-(Methylthio)-1-nonanamine. Therefore, the following assessment is theoretical and based on the general properties of structurally related compounds, namely long-chain alkylamines and organosulfur compounds.

The potential environmental impact of this compound is dictated by its chemical structure, which features a long alkyl chain (nonanamine) and a methylthio group (an organosulfur component). The ecotoxicological profile would be a result of the combined effects of these two functional groups.

The long-chain alkylamine portion of the molecule suggests a potential for persistence in the environment. Long-chain fluorocarbons, for instance, are known for their extreme stability and ability to persist. acs.org While not a fluorocarbon, the long alkyl chain in this compound could contribute to a degree of environmental persistence. The stability of such hybrid materials can be a concern; for example, amine-intercalated titanium disulfide has been shown to be prone to chemical decomposition, a process that can be mediated by the presence of molecular oxygen. mdpi.com

The organosulfur component introduces different potential ecotoxicological mechanisms. Organosulfur compounds are prevalent in petroleum and fossil fuels and can be introduced into the environment through various industrial activities. oup.com The toxicity of organosulfur compounds is highly dependent on their specific chemical structure and concentration. oup.commdpi.com For instance, studies on various classes of organosulfur compounds have shown that they can inhibit microbial activity. oup.com Aromatic sulfides have been found to be inhibitory to microbial metabolism under various conditions, which could impact anaerobic biodegradation processes in the environment. oup.com This inhibition of microorganisms could limit the breakdown of the compound itself and other pollutants. oup.com

The mechanism of toxicity for some organosulfur compounds involves their ability to act as alkylating agents. For example, sulfur mustards form cyclic sulfonium (B1226848) ions that can permanently alkylate DNA, leading to cellular division disruption and programmed cell death. wikipedia.org While this compound does not share the same reactive functional groups as mustard agents, the presence of the sulfur atom could still mediate specific toxicological interactions. Oxidative stress is another pathology associated with some organosulfur compound toxicities. wikipedia.org Conversely, some organosulfur compounds derived from natural sources like Allium species have been studied for their antioxidant and antimicrobial properties. nih.govnih.gov

A theoretical environmental impact assessment would need to consider the interplay between the persistence potentially conferred by the long alkyl chain and the biological activity of the methylthio group. The environmental fate of a chemical is influenced by factors such as its degradation rates, partitioning between different environmental compartments (water, soil, air), and bioavailability. researchgate.net Without empirical data, it is difficult to predict how this compound would behave in the environment. If it is persistent, it could accumulate in certain environmental compartments. service.gov.ukresearchgate.net Its water solubility and potential for adsorption to soil and organic matter would be key factors in its distribution. researchgate.netresearchgate.net

The following table summarizes the potential ecotoxicological mechanisms and environmental impacts based on the compound's structural components.

| Structural Component | Potential Ecotoxicological Mechanism/Environmental Impact | Basis for Theoretical Assessment |

| Long-chain alkylamine | Potential for environmental persistence and bioaccumulation. | General behavior of long-chain organic compounds. acs.orgservice.gov.uk |

| Methylthio group (Organosulfur) | Inhibition of microbial activity, potentially disrupting natural biodegradation processes. Potential for specific toxic interactions related to the sulfur atom, such as oxidative stress. | Observed effects of various organosulfur compounds on microbial metabolism and cellular processes. oup.comwikipedia.org |

Derivatization Strategies and Functional Group Transformations of 9 Methylthio 1 Nonanamine

Synthesis of Amine Derivatives

The primary amine group of 9-(Methylthio)-1-nonanamine serves as a key site for derivatization, enabling the introduction of a variety of functional groups and structural motifs through well-established amine chemistry.

The nucleophilic nature of the primary amine readily allows for acylation and alkylation reactions. Acylation introduces an acyl group, forming an amide linkage, which can alter the compound's polarity and hydrogen bonding capabilities. Alkylation, the introduction of an alkyl group, can be controlled to yield secondary or tertiary amines, and ultimately quaternary ammonium (B1175870) salts, significantly impacting the basicity and lipophilicity of the parent molecule.

Acylation is typically achieved by reacting this compound with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. A variety of acyl groups can be introduced, ranging from simple acetyl groups to more complex moieties.

Alkylation of the primary amine can be accomplished using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The extent of alkylation (mono-, di-, or tri-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions.

Table 1: Examples of Acylation and Alkylation Reactions of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(9-(methylthio)nonyl)acetamide |

| This compound | Benzoyl chloride | N-(9-(methylthio)nonyl)benzamide |

The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netlibretexts.orgmasterorganicchemistry.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netyoutube.com The formation of the carbon-nitrogen double bond in the imine provides a rigid structural element and can introduce new electronic properties to the molecule. The reaction is typically acid-catalyzed and reversible. libretexts.orgyoutube.com

The stability of the resulting imine can vary depending on the structure of the aldehyde or ketone used. Aromatic aldehydes, for instance, tend to form more stable, conjugated imines.

Table 2: Formation of Imines from this compound

| Reactant | Carbonyl Compound | Product |

|---|---|---|

| This compound | Benzaldehyde | (E)-N-benzylidene-9-(methylthio)nonan-1-amine |

Modification of the Thioether Moiety

The thioether group in this compound provides another site for chemical modification, primarily through oxidation or cleavage reactions.

The sulfur atom of the thioether can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. nih.govmdpi.com These oxidation states significantly alter the polarity and hydrogen bond accepting ability of the sulfur moiety. The oxidation can be achieved using a variety of oxidizing agents. Milder oxidizing agents, such as sodium periodate (B1199274) or one equivalent of hydrogen peroxide, can selectively produce the sulfoxide. nih.gov Stronger oxidizing agents, or an excess of the oxidizing agent, will typically lead to the formation of the sulfone. organic-chemistry.org

Table 3: Oxidation of the Thioether in this compound

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Hydrogen peroxide (1 eq.) | 9-(Methylsulfinyl)-1-nonanamine |

While less common as a simple derivatization strategy for alkyl thioethers, the carbon-sulfur bond can be cleaved under specific conditions. Thiolytic cleavage often requires the presence of a catalyst or activation of the thioether. nih.gov For instance, in certain biological or synthetic contexts, cleavage of thioethers can be facilitated by enzymes or specific chemical reagents. utah.edu This type of reaction would fundamentally alter the backbone of the this compound molecule.

Introduction of Heteroatoms and Ring Systems

The functional groups of this compound can serve as handles for the construction of heterocyclic systems. The primary amine is a particularly useful starting point for the synthesis of nitrogen-containing heterocycles. For example, reaction with a dicarbonyl compound or a molecule with two electrophilic centers could lead to the formation of a cyclic imine or a larger heterocyclic ring.

Furthermore, intramolecular reactions could be envisioned. For instance, if the terminal methyl group of the thioether were functionalized, cyclization could occur between the amine and a derivative of the thioether moiety, leading to the formation of a macrocyclic structure containing both nitrogen and sulfur.

The introduction of heteroatoms can also be achieved by reacting the amine with reagents containing other elements, such as phosphorus or silicon, to create novel phosphonamides or silylamines, respectively. These modifications would impart significantly different chemical properties to the original molecule.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(9-(methylthio)nonyl)acetamide |

| N-(9-(methylthio)nonyl)benzamide |

| (9-(methylthio)nonyl)trimethylammonium iodide |

| (E)-N-benzylidene-9-(methylthio)nonan-1-amine |

| N-(propan-2-ylidene)-9-(methylthio)nonan-1-amine |

| 9-(Methylsulfinyl)-1-nonanamine |

Polymerization or Oligomerization Potential

The bifunctional nature of this compound, possessing a primary amine (-NH₂) and a thioether (-S-CH₃) group, presents theoretical potential for its use as a monomer in various polymerization and oligomerization reactions. The presence of the terminal primary amine is the primary driver for its incorporation into polymer chains through step-growth polymerization mechanisms. The thioether linkage, while generally less reactive in polymerization reactions, becomes an integral part of the polymer backbone, influencing the material's final properties.

Step-Growth Polymerization

The primary amine group of this compound can readily participate in step-growth polymerization with appropriate comonomers. This typically involves the formation of polyamides, polyimides, or polyureas.

This compound can react with dicarboxylic acids, diacyl chlorides, or diesters to form polyamides. The reaction with a diacyl chloride, for instance, would proceed via a nucleophilic acyl substitution, eliminating hydrogen chloride and forming an amide linkage. The resulting polymer would have a repeating unit that includes the nine-carbon chain with the pendant methylthio group.

Hypothetical Reaction Scheme:

n H₂N-(CH₂)₉-S-CH₃ + n ClOC-(R)-COCl → [-HN-(CH₂)₉-S-CH₃-NH-CO-(R)-CO-]n + 2n HCl

The properties of the resulting polyamide would be influenced by the structure of the comonomer (R group) and the presence of the thioether linkage. The long aliphatic chain from the this compound component would be expected to impart flexibility and a lower melting point compared to aromatic polyamides. The thioether group could enhance adhesion to metal surfaces and introduce a site for potential post-polymerization modification.

Table 1: Predicted Properties of Polyamides Derived from this compound

| Comonomer (Diacyl Chloride) | Predicted Polymer Characteristics | Potential Applications |

| Adipoyl chloride | Flexible, semi-crystalline, lower melting point | Adhesives, coatings, flexible films |

| Terephthaloyl chloride | More rigid, higher glass transition temperature | Engineering plastics, fibers |

For high-performance applications, this compound could be used as a diamine monomer in the synthesis of polyimides. This two-step process typically involves the reaction with a dianhydride to form a poly(amic acid) intermediate, followed by thermal or chemical cyclodehydration to yield the final polyimide. The incorporation of the flexible thioether-containing aliphatic chain could potentially improve the processability of otherwise rigid polyimides.

Chain-Growth Polymerization

Direct chain-growth polymerization of this compound is not a typical route due to the nature of its functional groups. However, it could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylic moiety, at the amine terminus. This would transform it into a functional monomer suitable for radical, cationic, or anionic polymerization. For example, reaction of the amine with acryloyl chloride would yield N-(9-(methylthio)nonyl)acrylamide, a monomer that could then undergo free-radical polymerization to produce a polymer with pendant methylthio groups.

Oligomerization

Short-chain oligomers of this compound can be synthesized using similar step-growth chemistry but with controlled stoichiometry of the reactants to limit the degree of polymerization. These oligomers, possessing reactive end-groups, could serve as building blocks for more complex macromolecular architectures or as functional additives. For instance, an amine-terminated oligomer could be used to modify the surface of epoxy resins or other polymers.

Influence of the Thioether Group

The thioether linkage within the polymer chain, derived from this compound, is expected to have several effects on the resulting material's properties:

Increased Flexibility: The C-S-C bond is more flexible than a C-C bond, which can lower the glass transition temperature and increase the flexibility of the polymer.

Refractive Index: Sulfur-containing polymers often exhibit a higher refractive index compared to their non-sulfur analogues. nih.gov

Metal Coordination: The sulfur atom can act as a soft ligand, potentially enabling the polymer to coordinate with metal ions. This could be useful in applications such as metal scavenging or catalysis. nih.gov

Oxidation: The thioether group can be oxidized to sulfoxide or sulfone, offering a pathway for post-polymerization modification to alter the polymer's polarity and solubility.

Table 2: Summary of Potential Polymerization Strategies

| Polymerization Type | Comonomer Requirement | Resulting Polymer Type | Key Feature from this compound |

| Step-Growth | Dicarboxylic acids, dianhydrides, etc. | Polyamide, Polyimide | Thioether in the polymer backbone |

| Chain-Growth (after modification) | None (for homopolymerization) | Polyacrylamide derivative | Pendant thioether groups |

While no specific studies on the polymerization of this compound were identified, its bifunctional nature strongly suggests its viability as a monomer in the synthesis of novel polymers with tailored properties. The combination of a long aliphatic spacer, a reactive primary amine, and a functional thioether group makes it a potentially valuable building block in polymer chemistry.

Future Prospects and Emerging Research Areas for 9 Methylthio 1 Nonanamine

Integration into Advanced Material Science Research

The dual functionality of 9-(Methylthio)-1-nonanamine makes it a compelling candidate for the development of advanced materials. The primary amine and thioether groups, separated by a hydrophobic alkyl chain, can serve as versatile tools for surface modification and the synthesis of novel composite materials.

Long-chain aliphatic amines have been successfully used in solvent-free, "green" methods to functionalize carbon nanotubes (CNTs). nih.govresearchgate.net This process alters the surface properties of CNTs, improving their solubility in various media and enabling the creation of new nanostructures. nih.govresearchgate.net Theoretically, this compound could be employed in a similar fashion, with its amine group anchoring to the CNT surface. This would leave the methylthio group exposed, creating a new reactive surface on the nanotube that could be used for metal coordination or further chemical modification.

In the realm of Metal-Organic Frameworks (MOFs), amine functionalization is a well-established strategy for enhancing CO2 capture and separation. mdpi.comnih.gov The amine groups act as active sites that selectively interact with CO2 molecules. researchgate.net The incorporation of this compound as a modifying agent on MOFs could introduce bimodal functionality. The amine could enhance CO2 affinity, while the thioether group, known for its coordination chemistry with soft metals, could serve as a docking site for catalytic metal nanoparticles, creating a multifunctional MOF for simultaneous capture and conversion of CO2.

| Potential Role | Functional Group(s) | Example Application Area | Supporting Principle |

| Surface Modifier | Amine (-NH2), Alkyl Chain | Improving solubility and processability of carbon nanotubes (CNTs). | Covalent or non-covalent attachment of the amine to the material surface, with the alkyl chain altering surface energy. researchgate.net |

| MOF Functionalization | Amine (-NH2), Thioether (-SCH3) | Creating bifunctional MOFs for CO2 capture and subsequent catalytic conversion. | Amine groups enhance CO2 selectivity mdpi.comfrontiersin.org, while thioether groups can coordinate with catalytic metals. |

| Polymer Additive | All | Enhancing interfacial adhesion in polymer composites. | The alkyl chain can entangle with the polymer matrix, while the terminal groups bond with filler materials. |

Application in Supramolecular Chemistry (Theoretical)

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions. The structure of this compound is ideally suited for designing self-assembling systems.

The molecule's amphiphilic nature, with a polar amine head and a nonpolar hydrocarbon tail, suggests it could self-assemble in solution to form organized structures like micelles or vesicles. More complex arrangements are also conceivable. Intermolecular hydrogen bonding between the amine groups could lead to the formation of one-dimensional tapes or fibers, which then organize into larger bundles through van der Waals interactions between the alkyl chains. nih.gov The presence of the thioether group could influence the packing of these structures and introduce specific recognition sites.

In host-guest chemistry, molecules are designed to bind other molecules or ions within a cavity or pocket. wikipedia.org While this compound is too small to be a traditional host, its distinct functional groups could allow it to act as a selective guest. Furthermore, it could be a building block for larger, self-assembled host structures. For example, coordination of the thioether group to metal ions could drive the assembly of multiple ligands into a larger, cage-like structure capable of encapsulating other molecules.

| Supramolecular Interaction | Relevant Functional Group | Potential Outcome |

| Hydrogen Bonding | Primary Amine (-NH2) | Formation of ordered, directional assemblies like tapes or sheets. nih.gov |

| Van der Waals Forces | C9 Alkyl Chain | Stabilization of larger aggregates; drives self-assembly of nonpolar tails. |

| Metal Coordination | Thioether (-SCH3) | Acts as a soft donor for transition metals, enabling the construction of metallo-supramolecular structures. |

| Hydrophobic Interactions | C9 Alkyl Chain | Formation of micellar structures in polar solvents. |

Role in Green Solvents and Sustainable Chemistry Initiatives

The push for sustainable chemistry has intensified the search for "green" solvents that are less toxic, biodegradable, and have a lower environmental impact than traditional volatile organic compounds (VOCs). The physical properties of this compound suggest it could be evaluated for such a role.

A key property of green solvents is a high boiling point, which reduces emissions through evaporation. Primary amines exhibit intermolecular hydrogen bonding, which elevates their boiling points above those of alkanes with similar molecular weights. pressbooks.publibretexts.org The long alkyl chain of this compound would further increase its boiling point due to strong van der Waals forces, making it a low-volatility liquid.

However, its classification as a "green" solvent would depend on a full life-cycle analysis. This includes developing an energy-efficient and waste-minimizing synthesis route, potentially from bio-based precursors. Crucially, its toxicity and biodegradability would need to be rigorously assessed. While long alkyl chains are often susceptible to biodegradation, the molecule as a whole would require specific toxicological and environmental evaluation before it could be considered a viable green solvent.

Development of Novel Analytical Reagents Utilizing this compound

The reactivity of the amine and thioether groups positions this compound as a potential platform for new analytical reagents.

In analytical chemistry, derivatization is often used to modify an analyte to make it easier to detect or separate. researchgate.net The primary amine of this compound can react with various functional groups, such as carboxylic acids, to form amides. This process could be used to "tag" analytes for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC), potentially improving their thermal stability or enabling detection by a specific detector. researchgate.netlibretexts.org